TERT-BUTYL N-(2-BROMO-4-CHLOROPHENYL)CARBAMATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-4-chlorophenylcarbamate typically involves the reaction of 2-bromo-4-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for tert-butyl 2-bromo-4-chlorophenylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-(2-BROMO-4-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding carbamates .
Scientific Research Applications
TERT-BUTYL N-(2-BROMO-4-CHLOROPHENYL)CARBAMATE is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-bromo-4-chlorophenylcarbamate exerts its effects involves the interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromo-4-chlorophenoxyethylcarbamate: Similar in structure but with an additional ethoxy group.
TERT-BUTYL N-(2-BROMO-4-CHLOROPHENYL)CARBAMATE: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various research and industrial applications.
Properties
Molecular Formula |
C11H13BrClNO2 |
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Molecular Weight |
306.58 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
GJHFPJZVVMWLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
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